Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often involve refluxing the mixture in an appropriate solvent, such as ethanol, and using catalysts like piperidine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromopyridinyl moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazol-2-yl-2-(phenylamino)benzamides: These compounds share a similar benzothiazole core and have been studied for their anti-inflammatory properties.
Benzo[d]thiazol-2-yl-2-(morpholino)ethylamino benzamides: Similar in structure but with different substituents, these compounds also exhibit significant biological activities.
Uniqueness
Benzo[d]thiazol-2-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is unique due to the presence of the bromopyridinyl moiety, which enhances its biological activity and provides additional sites for chemical modification . This structural feature distinguishes it from other benzothiazole derivatives and contributes to its potential as a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c19-13-4-3-9-20-16(13)24-12-7-10-22(11-8-12)18(23)17-21-14-5-1-2-6-15(14)25-17/h1-6,9,12H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTGKXVDFZTYMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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